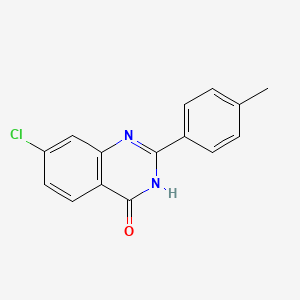

7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

90362-97-3 |

|---|---|

Molecular Formula |

C15H11ClN2O |

Molecular Weight |

270.71 g/mol |

IUPAC Name |

7-chloro-2-(4-methylphenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H11ClN2O/c1-9-2-4-10(5-3-9)14-17-13-8-11(16)6-7-12(13)15(19)18-14/h2-8H,1H3,(H,17,18,19) |

InChI Key |

VEDLSNNMKVQPQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2 |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Investigations

In Silico Screening and Compound Design for Quinazolinone Derivatives

In silico screening is a cornerstone of modern drug discovery, facilitating the rapid assessment of large virtual libraries of compounds to identify promising candidates. researchgate.net For quinazolinone derivatives, this process involves several computational approaches aimed at designing molecules with enhanced activity and favorable pharmacokinetic properties.

The design process often begins with a lead compound or a known pharmacophore, which is then structurally modified to create a library of virtual derivatives. researchgate.net These designed molecules are then subjected to a battery of computational filters. A primary screen often involves evaluating their drug-like properties based on criteria such as Lipinski's "Rule of Five," which predicts oral bioavailability. itmedicalteam.pl Software tools are used to calculate molecular properties like partition coefficient (logP), molecular weight, and the number of hydrogen bond donors and acceptors to prioritize compounds for further investigation. researchgate.net

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is a critical step. rsc.orgeurekaselect.com These predictions help to identify molecules that are likely to have poor pharmacokinetic profiles or potential toxicity issues early in the discovery process, saving significant time and resources. researchgate.netitmedicalteam.pl Quantitative Structure-Activity Relationship (QSAR) models are also developed for quinazolinone series to establish a mathematical correlation between the chemical structures of the compounds and their biological activities, enabling the design of more potent molecules. researchgate.netrsc.org

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ijpsdronline.com This method is extensively used to study quinazolinone derivatives, providing critical insights into their mechanism of action and guiding further structural optimization. nih.goveco-vector.com

The process involves placing the three-dimensional structure of a quinazolinone derivative into the binding site of a target protein, such as an enzyme or receptor. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose. ijpsdronline.comekb.eg This score represents the predicted binding affinity, with lower (more negative) values typically indicating a more favorable interaction. ijpsdronline.com

These studies have been applied to quinazolinone derivatives targeting a wide array of proteins, including cyclooxygenase-2 (COX-2), epidermal growth factor receptor (EGFR), and poly (ADP-ribose) polymerase-1 (PARP-1). eco-vector.comresearchgate.netnih.gov The results of these docking studies help researchers to rationalize the observed biological activities and to prioritize the synthesis of the most promising compounds. ekb.eg

Analysis of Putative Binding Modes and Key Amino Acid Interactions

A key outcome of molecular docking is the detailed visualization of the ligand-protein complex, which allows for a thorough analysis of the binding mode. This analysis identifies the specific amino acid residues within the target's active site that interact with the quinazolinone derivative. itmedicalteam.plnih.gov These interactions are crucial for the stability of the complex and the biological activity of the compound.

For instance, studies on quinazolinone-based positive allosteric modulators of the GABA-A receptor, a class to which 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one is structurally related, have identified specific binding determinants. A very potent analogue, 2-phenyl-3-(p-tolyl)-quinazolin-4(3H)-one (PPTQ), was found to bind at the transmembrane β2/α1 subunit interfaces. nih.gov Key interactions identified in these studies include:

Hydrogen Bonding: The carbonyl oxygen of the quinazolinone core is often positioned to form a crucial hydrogen bond with the side chain of a β2N265 residue. nih.gov

Hydrophobic and Aromatic Interactions: The tolyl and phenyl rings of the quinazolinone scaffold engage in various non-polar interactions. The 2-phenyl ring of PPTQ forms π-stacking interactions with a β2F289 residue, while its tolyl ring interacts with β2M286. nih.gov

These specific interactions anchor the ligand within the binding pocket and are considered essential for its modulatory activity. Similar analyses for other targets have revealed the importance of hydrogen bonds and hydrophobic contacts in determining the potency and selectivity of quinazolinone derivatives. itmedicalteam.plnih.gov

| Compound Feature | Interacting Residue | Interaction Type | Reference |

|---|---|---|---|

| Quinazolinone Carbonyl Oxygen | β2N265 | Hydrogen Bond | nih.gov |

| 2-Phenyl Ring | β2F289 | π-stacking | nih.gov |

| 3-(p-tolyl) Ring | β2M286 | π-sulfur / Hydrophobic | nih.gov |

Correlation Between Predicted Binding Affinity and Experimental Observations

A primary goal of molecular docking is to generate predictions that correlate well with experimental results. A strong correlation between the predicted binding affinity (e.g., docking score) and the experimentally measured biological activity (e.g., IC₅₀ or EC₅₀ values) validates the computational model and increases its predictive power.

For quinazolinone derivatives, studies have often demonstrated a good qualitative correlation. For example, compounds designed to be selective COX-2 inhibitors showed more favorable docking scores for the COX-2 active site compared to the COX-1 active site, which was consistent with in vitro assay results. researchgate.net Similarly, newly designed quinazolinone-based EGFR inhibitors showed better docking scores and, subsequently, enhanced anticancer activity compared to the parent compounds. researchgate.net

While achieving a precise quantitative correlation can be challenging due to the complexities of biological systems and the approximations inherent in scoring functions, the qualitative agreement often provides valuable guidance for hit-to-lead optimization. ekb.eg

| Compound ID | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Compound 2 | -7.9 | ekb.eg |

| Compound 3 | -8.9 | ekb.eg |

| Compound 4 | -9.6 | ekb.eg |

| Compound 5 | -9.1 | ekb.eg |

| Compound 6 | -9.1 | ekb.eg |

Structure-Based Drug Design Principles Applied to Quinazolinone Modulators

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. This approach has been successfully applied to the development of novel quinazolinone modulators. nih.gov

The SBDD process typically starts with the crystal structure of the target protein, often in complex with a known ligand. This structure reveals the precise geometry and properties of the binding site. nih.gov Using this information, medicinal chemists can design quinazolinone derivatives with modifications intended to improve interactions with specific residues in the binding pocket. For instance, a substituent might be added to form a new hydrogen bond or to better fill a hydrophobic pocket, thereby increasing binding affinity and potency. nih.govresearchgate.net

A notable application of SBDD was in the design of selective Aurora A kinase inhibitors, where the structural differences between Aurora A and the closely related Aurora B were exploited to develop highly selective quinazolin-4-amine (B77745) derivatives. nih.gov By analyzing the binding modes of lead compounds, researchers could introduce modifications that favored interaction with the unique residues of the Aurora A active site, leading to a significant improvement in selectivity. This iterative cycle of computational design, chemical synthesis, and biological testing is a hallmark of modern structure-based drug discovery. researchgate.netnih.gov

Biological Evaluation of 7 Chloro 2 P Tolyl Quinazolin 4 1h One and Diverse Quinazolinone Derivatives

Methodological Frameworks for In Vitro Biological Assessment

The initial screening and characterization of the biological activity of newly synthesized compounds like 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one rely on a suite of established in vitro assays. These laboratory-based tests are fundamental in determining the cytotoxic and enzyme-inhibiting properties of quinazolinone derivatives.

A primary method for evaluating the potential of anticancer agents is the cell proliferation and viability assay, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a widely used colorimetric technique. nih.govatcc.org This assay is crucial for determining a compound's cytotoxic effects on various cancer cell lines. mdpi.com

The principle of the MTT assay is based on the metabolic activity of living cells. abcam.com Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. abcam.com The resulting intracellular crystals are insoluble and must be dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO). nih.govmdpi.com The intensity of the purple color is directly proportional to the number of metabolically active, viable cells. abcam.com This colorimetric signal is quantified by measuring the absorbance using a spectrophotometer, typically at a wavelength of 570 nm. mdpi.comabcam.com

The general procedure involves seeding cancer cells in 96-well plates and allowing them to adhere overnight. mdpi.com The cells are then treated with the quinazolinone compounds at various concentrations for a specified period, often 48 or 72 hours. nih.gov Following the incubation period, the MTT reagent is added to each well, and the plate is incubated further to allow for formazan crystal formation. nih.gov Finally, the solubilization agent is added, and the absorbance is read. mdpi.com The results are often expressed as the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. mdpi.com

Enzyme inhibition assays are critical for elucidating the mechanism of action of drug candidates. For many quinazolinone derivatives, the primary targets are protein kinases, which are enzymes that play a pivotal role in cell signaling pathways controlling growth, proliferation, and survival. tbzmed.ac.irtbzmed.ac.ir Dysregulation of kinase activity is a hallmark of many cancers. tbzmed.ac.ir

These assays measure the ability of a compound to interfere with and block the activity of a specific target enzyme. nih.gov The inhibitory potency is quantified as an IC50 value, representing the concentration of the derivative needed to reduce the enzyme's activity by 50%. nih.gov For instance, in the context of anticancer research, quinazolinones are frequently evaluated for their ability to inhibit tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). tbzmed.ac.irtbzmed.ac.irresearchgate.net The simultaneous inhibition of both EGFR and VEGFR-2 is considered a valuable strategy in cancer therapy due to their common downstream signaling pathways. tbzmed.ac.irtbzmed.ac.ir

Research into Anticancer Potential

The quinazolinone core is a privileged scaffold for developing inhibitors that target key proteins in cancer progression. globalresearchonline.netresearchgate.net Research has demonstrated that modifications to the quinazolinone structure, such as the addition of different substituents, can significantly influence their biological activity against various cancers. nih.gov

The cytotoxic activity of quinazolinone derivatives is tested against a panel of human cancer cell lines to assess their spectrum of activity. Commonly used cell lines include MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), HepG2 (liver carcinoma), and A549 (lung adenocarcinoma). nih.govjst.vnekb.eg Studies have shown that various substituted quinazolinones exhibit a range of cytotoxic effects on these cell lines. For example, some derivatives have shown potent antiproliferative activity against MCF-7 and A549 cells. researchgate.net In one study, a series of novel 3-methyl-quinazolinone derivatives were evaluated, with some compounds showing more potent inhibition against A549 cells than the reference drug Gefitinib (B1684475). nih.gov Another study found that certain quinazolinone derivatives exhibited significant cytotoxic effects against SKLU-1 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. jst.vn

The table below summarizes the cytotoxic activity (IC50 values) of selected quinazolinone derivatives against various human cancer cell lines, as reported in different studies.

| Compound | Cell Line | IC50 / Activity | Source |

|---|

The anticancer effect of many quinazoline-based compounds stems from their ability to inhibit receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. tbzmed.ac.irtbzmed.ac.ir Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and is implicated in various cancers, making it a prime therapeutic target. tbzmed.ac.irresearchgate.net Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients, so its inhibition can restrict tumor growth. tbzmed.ac.irtbzmed.ac.ir

Several quinazoline (B50416) derivatives have been developed as potent dual inhibitors of both EGFR and VEGFR-2. globalresearchonline.netnih.gov This dual-inhibition approach is advantageous as it can simultaneously block pathways related to cell proliferation and angiogenesis. tbzmed.ac.irresearchgate.net For instance, Vandetanib is an FDA-approved quinazoline-based drug that functions as a dual inhibitor of EGFR and VEGFR-2. tbzmed.ac.irtbzmed.ac.ir Research has led to the synthesis of novel quinazoline derivatives with even greater inhibitory activity than existing drugs.

The table below presents the kinase inhibitory activities (IC50 values) for selected quinazolinone derivatives against EGFR and VEGFR-2.

| Compound | EGFR IC50 | VEGFR-2 IC50 | Source |

|---|

Beyond inhibiting proliferation, effective anticancer agents should ideally induce programmed cell death, or apoptosis, in cancer cells. nih.gov Furthermore, many cytotoxic drugs exert their effects by interfering with the cell cycle, causing arrest at specific phases and preventing cell division. biorxiv.org Therefore, studies on cell cycle progression and apoptosis are essential to understand the cellular mechanisms of quinazolinone derivatives.

Flow cytometry is a common technique used to analyze the cell cycle distribution of a cell population. nih.govbiorxiv.org Following treatment with a compound, cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity, which corresponds to DNA content, is measured. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). researchgate.net Studies have shown that some quinazolinone derivatives can cause cell cycle arrest, for example, at the G1 phase in MCF-7 cells. nih.gov

Apoptosis induction is also frequently assessed using flow cytometry, often with Annexin V/propidium iodide (PI) staining. researchgate.net Annexin V binds to phosphatidylserine, which is exposed on the outer surface of the cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis. researchgate.net Research has demonstrated that certain quinazoline sulfonamides can effectively trigger apoptosis in MCF-7 cells, with a significant population of cells observed in both early and late apoptotic stages after treatment. nih.gov Some 7-chloroquinoline (B30040) derivatives have also been shown to induce significant apoptosis in triple-negative breast cancer cells (MDA-MB-231). nih.gov This induction of apoptosis is a key indicator of a compound's potential as a chemotherapeutic agent. mdpi.com

Dihydrofolate Reductase (DHFR) Inhibition Research

Quinazolinone derivatives have been a subject of interest as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of nucleic acids and amino acids. Inhibition of DHFR can impede cell proliferation, making it a key target in cancer and antimicrobial therapies.

While specific studies on 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one as a DHFR inhibitor are not extensively documented in the reviewed literature, research on analogous structures provides valuable insights. For instance, a series of 2,3,6-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their DHFR inhibitory activity. One of the most active compounds identified was a 2-mercapto-quinazolin-4(3H)-one derivative, which demonstrated significant inhibition of bovine liver DHFR with an IC50 value of 0.01 μM. Another study highlighted a 2,3,6-substituted quinazolin-4(3H)-one as a potent DHFR inhibitor with an IC50 of 0.02 μM against bovine liver DHFR. Molecular docking studies have suggested that the substituents at positions 2, 3, and 6 of the quinazolinone core play a critical role in the binding interaction with DHFR.

PARP-1 Inhibition Studies

Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. Several studies have explored the potential of quinazolinone derivatives as PARP-1 inhibitors.

In silico studies have indicated that quinazolinone derivatives can exhibit a strong affinity for the active site of PARP-1. One study reported a series of synthesized quinazolinones with better docking scores than the reference drug niraparib (B1663559) (-9.05), with one compound showing a docking score of -10.343. Another computational study on different quinazolinone derivatives revealed a compound with a maximum dock score of -10.421, surpassing the reference drug veliparib. These computational findings suggest that the quinazolinone scaffold is a promising framework for the design of novel PARP-1 inhibitors. A separate investigation into new quinazolinone-based derivatives identified a compound with an IC50 of 30.38 nM against PARP-1, comparable to the established inhibitor Olaparib (IC50 = 27.89 nM). nih.gov

Investigation of Antihypertensive Activity and Alpha-Adrenergic Receptor Modulations

Quinazoline derivatives have been successfully developed as antihypertensive agents, primarily through their action as alpha-1 adrenoceptor antagonists. nih.govbrainkart.com These compounds can block the effects of norepinephrine (B1679862) on the smooth muscle of blood vessels, leading to vasodilation and a reduction in blood pressure. brainkart.comnih.gov

Research into novel substituted quinazolin-4(3H)-one derivatives has identified several compounds with significant hypotensive effects and the ability to induce bradycardia. researchgate.netbenthamscience.com In preclinical studies, some of these compounds demonstrated better activity than the reference drug Prazosin, a well-known alpha-1 blocker. benthamscience.com The structure-activity relationship studies indicate that the nature of the substituents on the quinazoline ring is crucial for their antagonistic potency at alpha-1 adrenoceptors. nih.gov For example, compounds with a substituted phenylpiperazinyl)methyl side chain at the 3-position of a modified quinazolinone ring system showed high binding affinity for the alpha-1 adrenoceptor. nih.gov

Research on Anticonvulsant Activity and GABAa Receptor Interactions

The quinazolinone scaffold has been a fertile ground for the discovery of novel anticonvulsant agents. Many derivatives have shown promising activity in preclinical models of epilepsy, with some acting as positive allosteric modulators of the GABAA receptor.

Studies on 2,3-disubstituted quinazolin-4(3H)-one derivatives have demonstrated their potential as anticonvulsants in the pentylenetetrazole (PTZ)-induced seizure model in mice. gsconlinepress.com Some of these compounds provided significant protection against seizures. In silico studies suggest that these compounds may exert their anticonvulsant effects by binding to the allosteric site of the GABAA receptor. gsconlinepress.com The structural resemblance to methaqualone, a known GABAA receptor modulator, supports this hypothesis. gsconlinepress.com

Furthermore, molecular docking studies of various 3-disubstituted-4(3H)-quinazolinones have shown higher docking scores than diazepam, a classic benzodiazepine, suggesting a strong binding interaction with the GABAA receptor. researchgate.net Research on 7-alkoxy-4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline derivatives, which share a fused heterocyclic system, has also identified potent anticonvulsant compounds. researchgate.netctu.edu.vn One such derivative, 7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govnih.govresearchgate.nettriazolo[4,3-a]quinoline, was found to be highly potent in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) tests. researchgate.net

Studies on Anti-inflammatory Activity and Protein Target Engagement (e.g., 4JQA protein)

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. nih.govlongdom.org These compounds have been shown to inhibit key inflammatory pathways and mediators.

A study on newer quinazolin-4-one derivatives reported that all tested compounds exhibited anti-inflammatory activity in the carrageenan-induced paw edema model in rats, with inhibition of edema ranging from 16.3% to 36.3%. longdom.org In-vitro studies on other quinazoline derivatives have shown significant anti-inflammatory potential through the inhibition of protein denaturation. longdom.org Furthermore, quinazolinone-based hydroxamates have been synthesized and shown to inhibit LPS-stimulated nitric oxide production. researchgate.net Molecular docking studies of these hydroxamates suggested their affinity towards several inflammatory protein targets, including 5-LOX, MK2, and mPGES-1. researchgate.net

Exploration of Antimalarial Efficacy against Plasmodium falciparum

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for new antimalarial agents. Quinazolinone derivatives have emerged as a promising class of compounds in this area. researchgate.netacs.org The natural product febrifugine, which contains a quinazolinone moiety, has long been known for its antimalarial properties. sphinxsai.com

Several synthetic 2,3-disubstituted-4(3H)-quinazolinones have been designed and evaluated for their in vivo antimalarial activity against P. berghei. researchgate.netnih.gov One study reported that a derivative, (1E)-2-(3,4-dihydro-4-oxo-3-p-tolyl quinazoline -2-yl) vinyl-2-methoxyphenyl acetate (B1210297), showed a significant 78.4% suppression of parasitemia. nih.gov Another investigation into quinazolinone-2-carboxamide derivatives led to the identification of a potent inhibitor that was 95-fold more active than the initial hit compound against laboratory-resistant strains of malaria. These compounds often exhibit a fast in vitro killing profile.

Assessment of Antimicrobial Properties (Antibacterial, Antifungal)

Quinazolinone derivatives possess a broad spectrum of antimicrobial activity, with various analogues showing efficacy against a range of bacterial and fungal pathogens. researchgate.net

Studies on 7-chloro-quinazolin-4-(3H)-one derivatives have demonstrated their antibacterial and antifungal potential. For instance, a series of 7-chloro-2-(3-chloropropyl)-3-[(substitutedbenzylidene) amino]quinazolin-4-(3H)-ones displayed marked activity against certain strains of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The minimum inhibitory concentration (MIC) values were determined using standard methods.

Other research has shown that 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one exhibits promising antibacterial activity against Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net Furthermore, novel 1,2,4-triazolo[1,5-a]quinazolinones have been synthesized and shown to have both antibacterial and antifungal properties. Fused pyrazolo-quinazolinone derivatives have also exhibited good activity against Candida albicans and Aspergillus niger. benthamscience.com

Below is a data table summarizing the antimicrobial activity of selected quinazolinone derivatives against various microorganisms.

| Compound Type | Microorganism | Activity/Result |

| Fused pyrolo-quinazolinone derivatives | Candida albicans, Aspergillus niger | Good activity at 32 or 64 μg/ml |

| Fused pyridazine-quinazolinone derivatives | Aspergillus niger, Candida albicans | Acceptable antifungal activity at 32 μg/ml |

| 7-Chloro-2-methyl-4H-benzo[d] nih.govbenthamscience.com-oxazin-4-one | Klebsiella pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa | Significant activity with MIC ranging from 6–9 mg/mL |

| 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Klebsiella pneumoniae, Staphylococcus aureus, Pseudomonas aeruginosa | Higher activity compared to the oxazinone precursor |

| Tetracyclic 1,2,4-triazolo[4,3-c]-quinazoline analogue | Gram-positive and Gram-negative bacteria | Higher activity than ciprofloxacin |

| Acylhydrazone quinazolines | S. aureus, E. coli, A. niger | Significant activity |

Antiviral Activity Research (e.g., SARS-CoV-2 Main Protease (Mpro) Inhibition)

The global health crisis instigated by the SARS-CoV-2 virus has accelerated the search for effective antiviral therapeutics. A key target in this endeavor is the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication and transcription. nih.govnih.gov The inhibition of Mpro presents a viable strategy for disrupting the viral life cycle. nih.gov In this context, quinazolinone derivatives have emerged as a promising class of non-covalent inhibitors of SARS-CoV-2 Mpro. nih.gov

Initial research efforts identified baicalein (B1667712) as a nonpeptidic, noncovalent inhibitor of SARS-CoV-2 Mpro. nih.gov This discovery prompted further investigation into related scaffolds, leading to the exploration of quinazolin-4-one derivatives. nih.gov A scaffold hopping strategy from baicalein's chromen-4-one core to the quinazolin-4-one scaffold proved fruitful in identifying novel Mpro inhibitors. nih.gov

One study systematically explored the structure-activity relationship (SAR) of quinazolin-4-one derivatives. nih.gov This research led to the identification of compound C7 , which demonstrated superior inhibitory activity against SARS-CoV-2 Mpro compared to baicalein. nih.govnih.gov Specifically, C7 exhibited an IC50 value of 0.085 ± 0.006 μM, a significant improvement over baicalein's IC50 of 0.966 ± 0.065 μM. nih.govnih.gov Furthermore, C7 was found to inhibit viral replication in SARS-CoV-2-infected Vero E6 cells with an EC50 of 1.10 ± 0.12 μM, again surpassing baicalein (EC50 = 5.15 ± 1.64 μM). nih.govnih.gov The study also highlighted the low cytotoxicity of C7 (CC50 > 50 μM). nih.govnih.gov

Further research into quinazolinone derivatives has expanded the chemical space for Mpro inhibition. For instance, a fragment-based approach was used to synthesize quinazolinone-peptido-nitrophenyl-derivatives. nih.gov Within this series, compounds G1 and G4 displayed anti-Mpro enzymatic activity in a dose-dependent manner. nih.gov The calculated IC50 values for G1 and G4 were 22.47 ± 8.93 μM and 24.04 ± 0.67 μM, respectively. nih.gov

Another study focused on quinazolines bearing a sulfamerazine (B1682647) moiety and their inhibitory effects on 3CLpro (Mpro). mdpi.comresearchgate.net The investigation revealed that compounds 4 , 5 , 6 , and 12 exhibited IC50 values of 2.012, 3.68, 1.18, and 5.47 µM, respectively, against the SARS-CoV-2 main protease. mdpi.comresearchgate.net Notably, compound 6 showed more potent antiviral activity than the reference compound baicalein (IC50 = 1.72 µM) in this particular study. mdpi.comresearchgate.net

The following table summarizes the inhibitory activities of various quinazolinone derivatives against SARS-CoV-2 Mpro.

| Compound | IC50 (μM) against SARS-CoV-2 Mpro | EC50 (μM) in Vero E6 cells | CC50 (μM) |

| C7 | 0.085 ± 0.006 nih.govnih.gov | 1.10 ± 0.12 nih.govnih.gov | > 50 nih.govnih.gov |

| Baicalein | 0.966 ± 0.065 nih.govnih.gov | 5.15 ± 1.64 nih.govnih.gov | |

| G1 | 22.47 ± 8.93 nih.gov | ||

| G4 | 24.04 ± 0.67 nih.gov | ||

| Compound 4 | 2.012 mdpi.comresearchgate.net | ||

| Compound 5 | 3.68 mdpi.comresearchgate.net | ||

| Compound 6 | 1.18 mdpi.comresearchgate.net | ||

| Compound 12 | 5.47 mdpi.comresearchgate.net |

These findings underscore the potential of the quinazolinone scaffold in the development of novel antiviral agents targeting SARS-CoV-2 Mpro. The diverse substitutions on the quinazolinone core allow for fine-tuning of inhibitory activity and other pharmacokinetic properties. While specific data on 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one was not found in the reviewed literature, the presented research on analogous structures provides a strong rationale for its potential antiviral activity and warrants further investigation.

Structure Activity Relationship Sar Studies of Quinazolin 4 1h One Scaffolds

Positional and Substituent Effects on Biological Activity

The biological profile of quinazolin-4(1H)-one derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Key positions that have been extensively studied for their impact on activity include positions 2, 3, and 7.

Influence of Substituents at Position 2 of the Quinazolinone Core

Position 2 of the quinazolin-4(1H)-one core is a critical determinant of its biological activity. The introduction of an aryl group at this position is a common strategy in the design of potent therapeutic agents. The nature of the substituent on this aryl ring can significantly modulate the compound's efficacy and spectrum of activity.

For instance, in the context of anticancer activity, 2,3-dihydroquinazolin-4(1H)-one analogs with a phenyl or a tolyl group at position 2 have demonstrated good cytotoxic activities. Specifically, the 2-(p-tolyl) analogue showed promising activity against the MCF-7 breast cancer cell line. The presence of the methyl group in the para position of the phenyl ring appears to be favorable for this activity.

The electronic properties of the substituents on the 2-aryl ring also play a crucial role. Studies have shown that compounds with electron-donating groups, such as hydroxyl, on the phenyl ring at position 2 tend to exhibit superior antitumor activity. Conversely, the presence of electron-withdrawing groups at the para position of the 2-phenyl ring has been associated with enhanced antimicrobial activity. This highlights the importance of tailoring the electronic nature of the 2-aryl substituent to the specific therapeutic target.

The following table summarizes the influence of various substituents at the 2-position on the biological activity of quinazolin-4(1H)-one derivatives.

| Position 2 Substituent | Biological Activity | Key Findings |

| p-Tolyl | Anticancer | Good activity against MCF-7 breast cancer cells. |

| Phenyl | Anticancer | Good cytotoxic activity. |

| Phenyl with Electron-Donating Groups (e.g., -OH) | Anticancer | Beneficial for improving antitumor activity. |

| Phenyl with Electron-Withdrawing Groups (e.g., -Cl, -NO2) | Antimicrobial | Can enhance antimicrobial potency. |

Impact of Substitutions at Position 3 on Pharmacological Response

Position 3 of the quinazolin-4(1H)-one ring is another key site for chemical modification that profoundly influences the pharmacological response. A wide array of substituents, ranging from simple alkyl and aryl groups to complex heterocyclic moieties, have been introduced at this position, leading to compounds with diverse biological activities, including antimicrobial, anticancer, and anticonvulsant effects.

Structure-activity relationship studies have revealed that the presence of a substituted aromatic ring at position 3 is often essential for antimicrobial activity. For example, the synthesis of 3-(4-aminophenyl)-7-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives has been reported, where the substituted phenyl ring at the N-3 position is crucial for their biological profile.

In the realm of anticancer agents, the introduction of different heterocyclic moieties at position 3 has been shown to increase the anti-inflammatory potential of quinazolinone derivatives. Furthermore, for anticonvulsant activity, the presence of a 2-aminophenyl group at position 3 was found to enhance the therapeutic effect. This suggests that the N-3 position can accommodate a variety of substituents that can be tailored to interact with specific biological targets.

The table below illustrates the impact of different substitutions at the 3-position on the pharmacological activity of the quinazolinone scaffold.

| Position 3 Substituent | Biological Activity | Key Findings |

| Substituted Aromatic Ring | Antimicrobial | Essential for antimicrobial activity. |

| Heterocyclic Moieties | Anti-inflammatory, Anticancer | Can increase anti-inflammatory and anticancer potential. |

| 2-Aminophenyl | Anticonvulsant | Enhances anticonvulsant activity. |

| Allyl Radical | Anticonvulsant | Generally exhibited higher activity compared to benzyl (B1604629) groups. nih.gov |

Modulation by Substituents at Position 7

Substitutions on the benzene (B151609) ring of the quinazolinone core also play a significant role in modulating biological activity. The presence of a halogen atom, particularly chlorine, at various positions has been a recurring theme in the design of potent quinazolinone-based agents.

Interestingly, comparative studies have provided insights into the optimal positioning of the chloro substituent. For example, in the context of quorum sensing inhibition, a 6-chloro-substituted quinazolinone demonstrated better activity than its 7-chloro-substituted counterpart. This highlights that even a subtle shift in the position of a substituent on the benzene ring can have a significant impact on biological efficacy. SAR studies have also indicated that the presence of a chlorine atom at position 7 on the quinazolinone system favors anticonvulsant activity. nih.gov

The following table summarizes the effect of the chloro substituent at position 7.

| Position 7 Substituent | Biological Activity | Key Findings |

| Chloro | Antimicrobial, Anticancer, Anticonvulsant | Contributes to the biological activity of the scaffold. Favors anticonvulsant activity. nih.gov |

| Chloro (comparison with 6-Chloro) | Quorum Sensing Inhibition | 6-Chloro substitution showed better activity than 7-chloro. |

Lead Optimization Strategies and Analog Development for 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one Series

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a promising lead compound. For the 7-chloro-2-(p-tolyl)quinazolin-4(1H)-one series, various strategies can be employed to develop analogs with improved therapeutic potential.

Rational Design for Improved Potency and Selectivity

Rational drug design, often guided by computational modeling and an understanding of the target's three-dimensional structure, is a powerful tool for lead optimization. For quinazolinone derivatives, this approach has been successfully used to design potent and selective inhibitors of various enzymes, such as kinases.

In the case of the 7-chloro-2-(p-tolyl)quinazolin-4(1H)-one scaffold, rational design could involve modifying the substituents at positions 2 and 3 to enhance interactions with the active site of a specific biological target. For example, if the target is a kinase, molecular docking studies could guide the design of analogs with substituents that form additional hydrogen bonds or hydrophobic interactions with key amino acid residues in the ATP-binding pocket. This can lead to a significant increase in both potency and selectivity. Structure-based drug design approaches have been effectively used to develop selective inhibitors, where even the position of a chloro group on the quinazoline (B50416) ring was found to significantly affect the selectivity profile.

Exploration of Spacer and Linker Region Variations

The introduction of spacers and linkers to connect the quinazolinone core to other chemical moieties is a widely used strategy to explore new chemical space and improve pharmacological properties. The length, flexibility, and chemical nature of these linkers can have a profound impact on biological activity.

For quinazolinone-based anticancer agents, the incorporation of a thioacetyl spacer at position 2 was found to be essential for antiproliferative activity. This increased flexibility allows the compound to better fit into the receptor binding site. nih.gov Similarly, the use of an N-acetohydrazide linker at the 4-position of the 2-phenyl ring has been explored to achieve key interactions with the target enzyme. nih.gov

In the context of the 7-chloro-2-(p-tolyl)quinazolin-4(1H)-one series, linkers could be introduced at position 3 to attach other pharmacophores. The systematic variation of the linker length and composition could lead to the identification of analogs with optimized activity. For example, different lengths of alkyl chains or the incorporation of ether or amide functionalities within the linker could be explored to fine-tune the distance and orientation of the appended moiety relative to the quinazolinone core.

The table below provides examples of linkers and their impact on the activity of quinazolinone derivatives.

| Linker/Spacer | Position of Attachment | Impact on Biological Activity |

| Thioacetyl | Position 2 | Essential for antiproliferative activity; increases flexibility. nih.gov |

| N-acetohydrazide | 4-position of 2-phenyl ring | Facilitates key interactions with target enzymes. nih.gov |

| Ethyl ether | Position 2 (as a linker) | Used to increase solubility. nih.gov |

Future Research Directions and Unaddressed Areas

Integration of Advanced Omics Technologies in Quinazolinone Research

Modern "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a system-wide perspective on the biological effects of chemical compounds, moving beyond single-target interactions. nih.govyoutube.com The application of these powerful tools to the study of 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one is a critical and unaddressed area of research.

Future investigations should employ these technologies to elucidate the compound's mechanism of action. For instance, transcriptomics (RNA sequencing) can reveal changes in gene expression in cancer cells following treatment, identifying entire pathways that are perturbed. One study on a marine-derived quinazolinone derivative, actinoquinazolinone, utilized gene expression analysis to identify its effects on cell motility-related genes in gastric cancer cells. mdpi.com A similar approach for 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one could uncover novel anticancer mechanisms.

Proteomics and metabolomics , which analyze the complete set of proteins and metabolites, can provide a functional snapshot of the cellular response to the compound. nih.govcogentech.it These techniques could identify the direct protein targets and map the downstream metabolic shifts, offering insights into efficacy and potential off-target effects. nih.gov Integrated analysis of proteomics and metabolomics data can reveal complex metabolic disorders and the therapeutic effects of drug candidates. nih.gov By applying these omics strategies, researchers can build a comprehensive biological profile of 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one, paving the way for biomarker discovery and personalized medicine applications.

Development of Novel Therapeutic Applications for 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one and its Derivatives

The quinazolinone core is known for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govresearchgate.netnih.gov While anticancer applications are widely studied, significant potential exists in other, less conventional therapeutic areas. nih.gov

Antiviral Potential: Recent studies have highlighted the potent antiviral activity of quinazolinone derivatives against a range of viruses. Specific compounds have shown efficacy against Zika and Dengue viruses. nih.gov Notably, a 7-chloro-substituted quinazolinone was identified as an active agent against SARS-CoV-2. This suggests that 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one should be evaluated as a potential broad-spectrum antiviral agent.

Neuroprotective Effects: Certain quinazoline-type compounds have been identified as phosphodiesterase 7 (PDE7) inhibitors, which demonstrated neuroprotective and anti-inflammatory properties in cellular and animal models of stroke. nih.gov Given the increasing prevalence of neurodegenerative diseases, exploring the neuroprotective capabilities of 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one could open up entirely new therapeutic avenues.

Anti-parasitic Activity: In a novel application, aryl quinazolinone derivatives were synthesized and tested against brain-eating amoebae, Naegleria fowleri and Balamuthia mandrillaris, showing significant antiamoebic activity. nih.gov This groundbreaking research highlights the potential for developing 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one derivatives for neglected parasitic diseases.

Further research should focus on synthesizing novel derivatives of the parent compound to optimize activity for these applications. Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the quinazolinone ring, including the presence of a halogen at the 7-position, can significantly influence biological activity. nih.gov

Bridging In Silico Predictions with Experimental Validation for Comprehensive Understanding

The integration of computational modeling with traditional experimental research is essential for accelerating drug discovery. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADME (absorption, distribution, metabolism, and excretion) predictions are powerful tools for prioritizing and designing new compounds. nih.govnih.gov

Numerous studies on quinazolinone derivatives have successfully employed this dual approach. nih.goveco-vector.com For example, molecular docking has been used to predict the binding interactions of quinazolinone compounds with target proteins like AKT1 and poly(ADP-ribose) polymerase-1 (PARP-1), with the computational findings supporting the results of in vitro cytotoxicity assays. nih.goveco-vector.com Similarly, 3D-QSAR models have been developed to predict the anticancer activity of quinazolin-4(3H)-one analogs, guiding the design of more potent inhibitors. nih.govresearchgate.net

For 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one, a systematic workflow should be established:

Target Identification and Docking: Use molecular docking to screen the compound against a panel of known therapeutic targets (e.g., kinases, proteases, polymerases) to generate hypotheses about its mechanism of action. nih.gov

QSAR Model Development: Synthesize a focused library of derivatives and evaluate their biological activity. Use this data to build robust QSAR models that can predict the activity of new, unsynthesized analogs. nih.gov

ADME/Toxicity Prediction: Employ computational tools to predict the pharmacokinetic and toxicity profiles of promising candidates early in the design phase, reducing late-stage failures.

Experimental Validation: Prioritize the synthesis and biological testing of compounds that show promise in in silico models to validate the computational predictions.

This iterative cycle of computational design and experimental validation will provide a comprehensive understanding of the compound's structure-activity relationships and accelerate the development of optimized derivatives with improved therapeutic profiles. nih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for 7-chloro-2-(p-tolyl)quinazolin-4(1H)-one, and how are yields optimized?

Methodological Answer: A one-pot synthesis involves reacting intermediates like N-benzenesulfonylimines with 2-aminobenzamide under oxidative conditions. For example, K₂S₂O₈ (1 equiv) at 80°C for 2 hours yields 2-(p-tolyl)quinazolin-4(3H)-one (85% yield) . Optimization includes controlling reaction temperature, stoichiometry, and solvent polarity. Post-synthesis purification via recrystallization or column chromatography enhances purity.

Q. How is structural confirmation achieved for quinazolin-4(1H)-one derivatives?

Methodological Answer: Structural elucidation employs:

- NMR spectroscopy : ¹H and ¹³C NMR (300–500 MHz) to confirm substituent positions and coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : FAB ionization to verify molecular ions (e.g., [M+H]⁺ matching theoretical mass within 0.001 Da) .

- Melting point analysis : Uncorrected values (e.g., 143–193°C for derivatives) cross-referenced with literature .

Q. What preliminary biological activities are reported for this compound?

Methodological Answer:

- Antimicrobial testing : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .

- GABAA receptor modulation : Electrophysiological assays (e.g., patch-clamp) show 2-(p-tolyl) derivatives act as allosteric agonists (EC₅₀ = 12 nM) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .

- Store at 2–8°C in airtight containers, away from oxidizers and heat sources .

- In case of exposure, rinse with water for 15 minutes and seek medical assistance .

Advanced Research Questions

Q. How do substituent variations on the quinazolinone core affect biological activity?

Q. How can contradictory data in pharmacological studies be resolved?

Methodological Answer:

- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. neuronal cells) to assess receptor subtype specificity .

- Metabolic stability : Use liver microsomes to evaluate if discrepancies arise from compound degradation .

- Structural analogs : Compare IC₅₀ values of 7-chloro derivatives with 6- or 8-chloro isomers to rule out positional effects .

Q. What strategies optimize pharmacokinetic properties of quinazolin-4(1H)-one derivatives?

Methodological Answer:

- LogP adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity (target LogP < 3) .

- Prodrug design : Acetylate phenolic -OH groups to enhance oral bioavailability, as seen in 3-acetoxy derivatives .

- Plasma protein binding : Use equilibrium dialysis to measure binding (%) and adjust substituents accordingly .

Q. How is computational modeling used to predict SAR for this scaffold?

Methodological Answer:

- Docking studies : Glide/SP algorithm with GABAA receptor (PDB: 6HUO) identifies key interactions (e.g., hydrogen bonds with α1-Thr206) .

- QSAR models : CoMFA analysis correlates steric/electronic parameters (e.g., Hammett σ) with antifungal activity (r² > 0.85) .

Key Data Contradictions and Resolutions

- Antimicrobial vs. Antifungal Potency : Derivatives with -Cl at position 7 show higher antifungal activity (MIC = 4 µg/mL) but weaker antibacterial effects (MIC = 32 µg/mL) . Resolution: Test against broader pathogen panels and assess membrane permeability via Franz cell assays.

- In Vitro vs. In Vivo Efficacy : Poor correlation in GABAA modulation may stem from blood-brain barrier penetration issues. Address via PET imaging with radiolabeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.